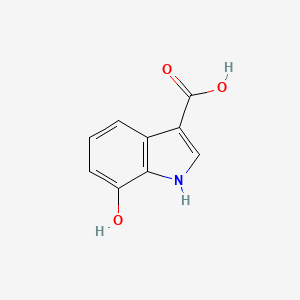
7-ヒドロキシ-1H-インドール-3-カルボン酸
説明
7-Hydroxy-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
植物成長調節
7-ヒドロキシ-1H-インドール-3-カルボン酸は、発芽後の根の成長促進や植物の糖代謝の調節など、植物の全体的な発達に不可欠な植物の成長に影響を与えることがわかっています .
抗癌剤
この化合物は、さまざまな抗癌剤を調製するための反応物として機能し、癌に対する新しい治療戦略の開発における重要性を示しています .
神経伝達物質受容体拮抗薬
神経疾患の治療に重要なセロトニン5-HT4および5-HT6受容体拮抗薬の合成に使用されます .
ヘッジホッグ経路阻害
7-ヒドロキシ-1H-インドール-3-カルボン酸を含むインドール誘導体は、発生生物学および癌治療における重要な標的であるヘッジホッグ経路におけるGli1媒介転写の阻害剤の生成に使用されます .
生物活性
インドール誘導体は、癌細胞、微生物、およびヒト体内のさまざまな種類の障害の治療など、さまざまな生物学的に重要な特性で知られています .
フィトアレキシン合成
シロイヌナズナでは、インドール-3-カルボン酸の誘導体はトリプトファンから合成され、病原体から身を守るために植物に蓄積される抗菌性および多くの場合抗酸化性物質であるフィトアレキシンに至る生合成経路に関与しています .
除草活性
新規なインドール-3-カルボン酸誘導体が、オーキシン受容体タンパク質TIR1拮抗薬として設計および合成されており、除草剤としての可能性を示しています .
作用機序
Target of Action
It is known that indole derivatives, which include 7-hydroxy-1h-indole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 7-Hydroxy-1H-indole-3-carboxylic acid may be involved in tryptophan metabolism and related biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that 7-hydroxy-1h-indole-3-carboxylic acid may have a broad range of molecular and cellular effects .
生化学分析
Biochemical Properties
7-Hydroxy-1H-indole-3-carboxylic acid plays a vital role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolic conversion. The hydroxyl group at the 7th position and the carboxylic acid group at the 3rd position of the indole ring contribute to its reactivity and binding affinity with these enzymes. These interactions often result in the formation of metabolites that can further participate in biochemical pathways .
Cellular Effects
The effects of 7-Hydroxy-1H-indole-3-carboxylic acid on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 7-Hydroxy-1H-indole-3-carboxylic acid can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 7-Hydroxy-1H-indole-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Changes in gene expression induced by 7-Hydroxy-1H-indole-3-carboxylic acid are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-1H-indole-3-carboxylic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 7-Hydroxy-1H-indole-3-carboxylic acid can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 7-Hydroxy-1H-indole-3-carboxylic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
7-Hydroxy-1H-indole-3-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes to form various metabolites, which can further participate in biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Hydroxy-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For example, certain transporters may actively transport 7-Hydroxy-1H-indole-3-carboxylic acid across cell membranes, while binding proteins may sequester it within specific organelles .
Subcellular Localization
The subcellular localization of 7-Hydroxy-1H-indole-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the presence of targeting signals may direct 7-Hydroxy-1H-indole-3-carboxylic acid to the mitochondria, where it can participate in metabolic processes and influence mitochondrial function .
特性
IUPAC Name |
7-hydroxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-1-2-5-6(9(12)13)4-10-8(5)7/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVYPXOSJQLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717226 | |
| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-79-4 | |
| Record name | 7-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



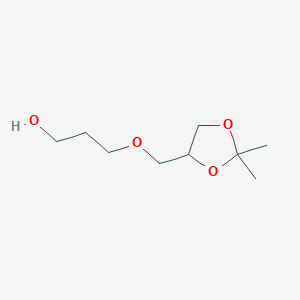
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1506097.png)


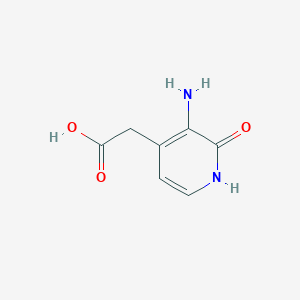
![6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1506106.png)
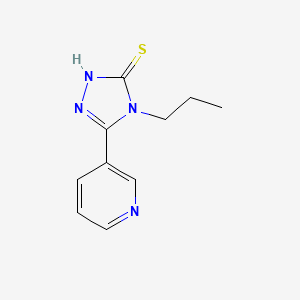

![3-amino-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1506118.png)
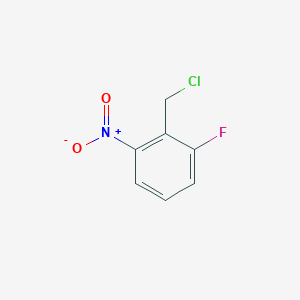


![2-Isopropyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B1506133.png)
